methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is a complex organic compound known for its unique chemical structure and diverse applications in various fields such as chemistry, biology, medicine, and industry. The molecule is characterized by its combination of carbamate, sulfonamide, and bicyclic motifs, contributing to its versatility and functional diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Azabicyclic Core: : This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions to form the 8-azabicyclo[3.2.1]octane structure.
Sulfonylation: : Introduction of the methylsulfonyl group is usually achieved through sulfonylation reactions using methyl sulfonyl chloride in the presence of a base such as pyridine.
Carbamate Formation: : The final step involves the reaction of the intermediate product with methyl chloroformate or a similar reagent to introduce the carbamate group, completing the synthesis.
Industrial Production Methods
Industrial production methods for this compound may employ flow chemistry techniques for improved efficiency and scalability. Batch reactors under controlled conditions can ensure the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is known to undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfonyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The carbamate group can be reduced under strong reducing conditions to yield corresponding amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols.
Major Products
Major products formed from these reactions can include sulfoxides, sulfones, amines, and various substituted derivatives, each contributing to the compound's versatility in applications.
Scientific Research Applications
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate has a broad spectrum of scientific research applications:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The carbamate and sulfonamide groups can engage in hydrogen bonding and electrostatic interactions with proteins or enzymes, altering their activity. The azabicyclic core provides rigidity to the structure, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other sulfonamide and carbamate derivatives, such as:
Carbofuran: : A widely known carbamate insecticide.
Sulfamethoxazole: : A sulfonamide antibiotic.
Physostigmine: : An alkaloid with a similar azabicyclic structure used as a cholinesterase inhibitor.
Compared to these compounds, methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate stands out due to its unique combination of functional groups, providing a diverse range of chemical and biological activities.
Properties
IUPAC Name |
methyl N-[4-[(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S2/c1-25-16(20)17-11-3-7-15(8-4-11)27(23,24)18-12-9-13-5-6-14(10-12)19(13)26(2,21)22/h3-4,7-8,12-14,18H,5-6,9-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUPNNKVSSTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.